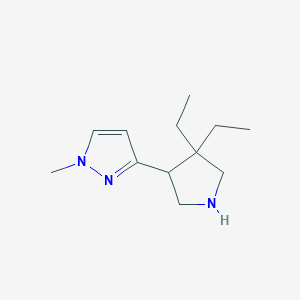
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a diethylpyrrolidinyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole typically involves the reaction of 4,4-diethylpyrrolidine with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole, facilitating the nucleophilic attack on the pyrrolidine ring. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including crystallization, distillation, or chromatography, are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole or pyrrolidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or alkylating agents for introducing alkyl groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to the formation of reduced pyrazole derivatives. Substitution reactions result in various substituted pyrazoles or pyrrolidines.
科学的研究の応用
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(4,4-Dimethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole
- 3-(4,4-Diethylpyrrolidin-3-yl)-1H-indole
- ®-(4,4-Dimethyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Uniqueness
3-(4,4-Diethylpyrrolidin-3-yl)-1-methyl-1H-pyrazole is unique due to its specific diethylpyrrolidinyl substitution, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable in various research and industrial applications, offering specific advantages in terms of reactivity, stability, and biological activity.
特性
分子式 |
C12H21N3 |
|---|---|
分子量 |
207.32 g/mol |
IUPAC名 |
3-(4,4-diethylpyrrolidin-3-yl)-1-methylpyrazole |
InChI |
InChI=1S/C12H21N3/c1-4-12(5-2)9-13-8-10(12)11-6-7-15(3)14-11/h6-7,10,13H,4-5,8-9H2,1-3H3 |
InChIキー |
ZTUIRTVIDGZORZ-UHFFFAOYSA-N |
正規SMILES |
CCC1(CNCC1C2=NN(C=C2)C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-Thia-3-azabicyclo[4.2.1]nonane](/img/structure/B13204958.png)
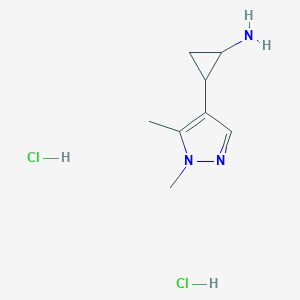
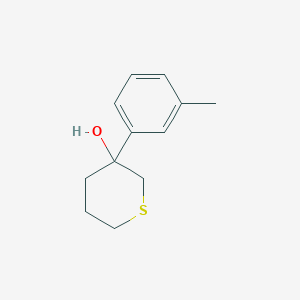
![3-{[(4-Methoxyphenyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13204974.png)
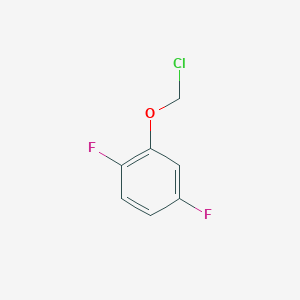
![3-Methyl-2-[(pyridin-4-ylmethyl)amino]butanoic acid](/img/structure/B13205004.png)
![1-[(3-Methoxycyclobutyl)methyl]piperazine](/img/structure/B13205006.png)
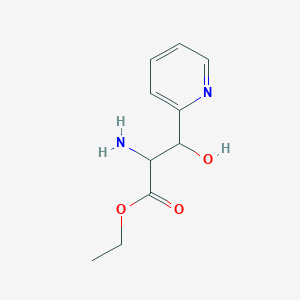
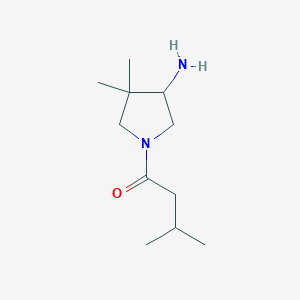
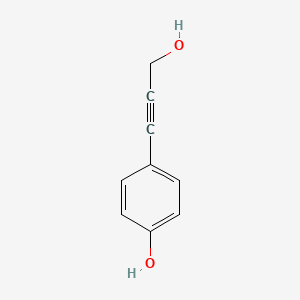
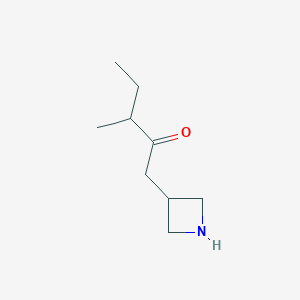
![Ethyl 2-[5-benzamido-2-hydroxy-6-oxo-2-(trifluoromethyl)piperidin-1-yl]acetate](/img/structure/B13205022.png)
![1-[(tert-Butoxy)carbonyl]-5-[ethyl(methyl)amino]piperidine-3-carboxylic acid](/img/structure/B13205023.png)

